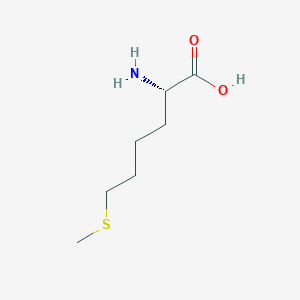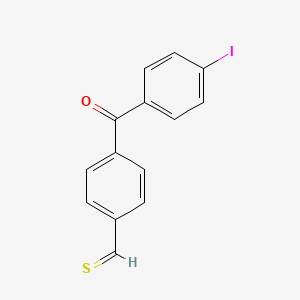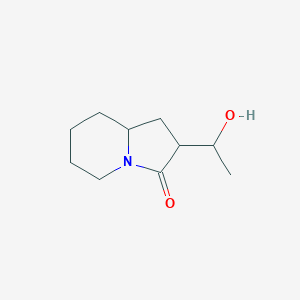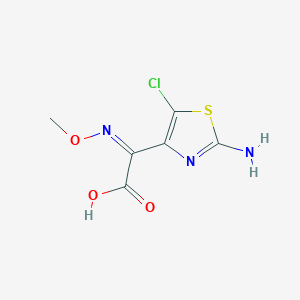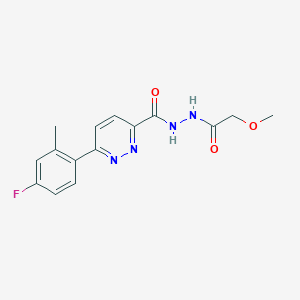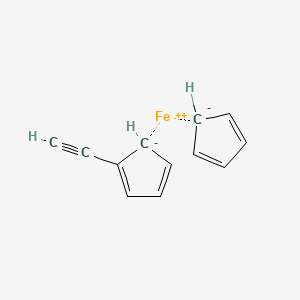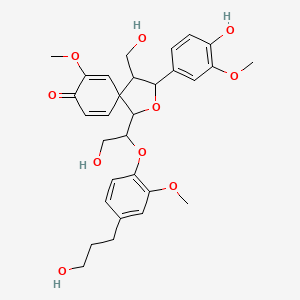
Pinobatol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pinobatol is a novel sesquineolignan with a spirodienone structure. It was first isolated from the bioactive fraction of pine bark extract. The compound’s structure was identified using mass spectrometry and nuclear magnetic resonance experiments . This compound is unique due to its spirodienone structure, which is rare among sesquineolignans .
Méthodes De Préparation
Pinobatol is typically isolated from pine bark extract using a combination of solvent extraction and chromatographic techniques . The structure of this compound was elucidated through a series of nuclear magnetic resonance experiments, including double quantum filtered correlation spectroscopy, heteronuclear single quantum coherence, heteronuclear multiple bond correlation, nuclear Overhauser effect spectroscopy, and selective one-dimensional total correlation spectroscopy . Industrial production methods for this compound have not been extensively documented, likely due to its recent discovery and the complexity of its extraction process.
Analyse Des Réactions Chimiques
Pinobatol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Applications De Recherche Scientifique
Pinobatol has several scientific research applications due to its unique structure and bioactivity. In chemistry, it is studied for its potential as a building block in the synthesis of complex organic molecules. In biology, this compound is investigated for its potential antioxidant and anti-inflammatory properties. In medicine, it is being explored for its potential neuroprotective effects . Additionally, this compound’s unique structure makes it a valuable compound for studying the biosynthesis of lignin and other natural products .
Mécanisme D'action
The mechanism of action of pinobatol involves its interaction with various molecular targets and pathways. This compound is believed to exert its effects through the modulation of oxidative stress and inflammation pathways. It may also interact with specific enzymes and receptors involved in these processes . The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation.
Comparaison Avec Des Composés Similaires
Pinobatol is unique among sesquineolignans due to its spirodienone structure. Similar compounds include other sesquineolignans with different structural features, such as pinoresinol and lariciresinol . Compared to these compounds, this compound’s spirodienone structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propriétés
Formule moléculaire |
C30H36O10 |
|---|---|
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
1-[2-hydroxy-1-[4-(3-hydroxypropyl)-2-methoxyphenoxy]ethyl]-3-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)-7-methoxy-2-oxaspiro[4.5]deca-6,9-dien-8-one |
InChI |
InChI=1S/C30H36O10/c1-36-24-14-19(7-8-21(24)34)28-20(16-32)30(11-10-22(35)26(15-30)38-3)29(40-28)27(17-33)39-23-9-6-18(5-4-12-31)13-25(23)37-2/h6-11,13-15,20,27-29,31-34H,4-5,12,16-17H2,1-3H3 |
Clé InChI |
SZQZJNSCXOAEEV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CCCO)OC(CO)C2C3(C=CC(=O)C(=C3)OC)C(C(O2)C4=CC(=C(C=C4)O)OC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


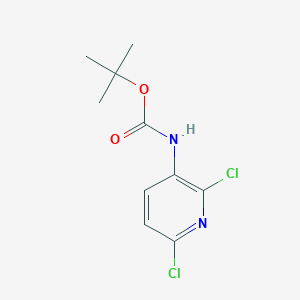
![{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid](/img/structure/B13091699.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-6-ylmethanamine](/img/structure/B13091712.png)
![6-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091718.png)
![tert-Butyl 5-oxo-5H-spiro[furo[3,4-b]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B13091724.png)
